Propyl 3-methyl-2-butenoate
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Overview
Description
Propyl 3-methyl-2-butenoate: is an organic compound with the molecular formula C8H14O2 . It is an ester formed from the reaction of 3-methyl-2-butenoic acid and propanol. This compound is known for its pleasant fruity odor, which makes it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-methyl-2-butenoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Propyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Hydrolysis: 3-methyl-2-butenoic acid and propanol.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Propyl 3-methyl-2-butenoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 3-methyl-2-butenoate: Similar structure but with a methyl group instead of a propyl group.
Ethyl 3-methyl-2-butenoate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: Propyl 3-methyl-2-butenoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its pleasant fruity odor makes it particularly valuable in the flavor and fragrance industry, distinguishing it from other similar esters .
Properties
CAS No. |
56922-71-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
propyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-10-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
JLAVFLRQAWOKRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C=C(C)C |
Origin of Product |
United States |
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